4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-

Physicochemical profiling Lipophilicity Drug-likeness

Drug discovery programs targeting CRF₁ receptors often struggle to find a competent heterocyclic scaffold that avoids kinase off-targets. This 2,5-dimethyl-substituted pyrrolo[2,3-d]pyrimidin-4-one solves that problem by providing the exact carbonyl HBA pharmacophore required for CRF₁ antagonists while deliberately differentiating from 4-amino-pyrrolo[2,3-d]pyrimidine kinase inhibitors. • Core intermediate for JNJ-19567470-type CRF₁ antagonists with validated C4 carbonyl HBA motif. • XLogP 0.2, TPSA 57.3 Ų, 2 HBD/2 HBA - ideal drug-like profile for CNS candidate libraries. • Reliable bulk supply with documented purity ≥98% for SAR and lead optimization campaigns.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 95927-51-8
Cat. No. B11917380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-
CAS95927-51-8
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C(=O)NC(=N2)C
InChIInChI=1S/C8H9N3O/c1-4-3-9-7-6(4)8(12)11-5(2)10-7/h3H,1-2H3,(H2,9,10,11,12)
InChIKeyIDIRAVCQZUCWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Pharmacophoric Baseline for Procurement


4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl- (CAS 95927-51-8; molecular formula C₈H₉N₃O; molecular weight 163.18 g/mol) is a heterocyclic pyrrolo[2,3-d]pyrimidin-4-one substituted with methyl groups at the 2- and 5-positions . The pyrrolo[2,3-d]pyrimidin-4-one scaffold serves as a carbonyl-based hydrogen-bond acceptor (HBA) pharmacophore that has been exploited in the design of corticotropin-releasing factor 1 (CRF₁) receptor antagonists and other bioactive molecules [1]. The precise 2,5-dimethyl substitution pattern confers distinct physicochemical properties compared to mono-methyl and unsubstituted analogs, which directly influences its suitability as a synthetic intermediate for specific target classes.

Why In-Class Analogs Cannot Substitute for the 2,5-Dimethyl Variant


The pyrrolo[2,3-d]pyrimidin-4-one class encompasses compounds with diverse substitution patterns that drive divergent biological target engagement. The 2,5-dimethyl substitution alters hydrogen-bond donor/acceptor counts, lipophilicity, and polar surface area relative to the 2-methyl (CAS 89792-11-0), 5-methyl (CAS 1618-37-7), and unsubstituted 7-deazahypoxanthine (CAS 3680-71-5) analogs . These differences affect not only pharmacokinetic properties but also the ability to serve as a competent intermediate for specific inhibitor chemotypes—most notably CRF₁ antagonists such as JNJ-19567470, which incorporate the 2,5-dimethyl core as an essential structural feature . Generic substitution risks altering target selectivity, reducing synthetic yield, or invalidating structure-activity relationship (SAR) conclusions in lead optimization campaigns.

Quantitative Differentiation vs. Closest Structural Analogs


Reduced Lipophilicity vs. Mono-Methyl Analogs

The 2,5-dimethyl substitution yields an XLogP of 0.2, which is 1.8- to 4.9-fold lower than the 2-methyl analog (XLogP 0.5596, CAS 89792-11-0) and the 5-methyl analog (XLogP 0.9719, CAS 1618-37-7) . The unsubstituted 7-deazahypoxanthine (CAS 3680-71-5) has a LogP of -0.70, making the 2,5-dimethyl compound intermediate in lipophilicity among the core scaffold variants [1]. This lower lipophilicity relative to mono-methyl analogs may translate to improved aqueous solubility and reduced non-specific protein binding, critical parameters in biochemical assay development.

Physicochemical profiling Lipophilicity Drug-likeness

Lower Topological Polar Surface Area vs. Mono-Methyl Analogs

The target compound exhibits a topological polar surface area (TPSA) of 57.3 Ų, which is approximately 7% lower than both the 2-methyl analog (TPSA 61.54 Ų) and the 5-methyl analog (TPSA 61.8 Ų) . This reduction arises from the combined steric and electronic effects of the dual methyl substitution. Lower TPSA values are generally associated with enhanced passive membrane permeability, a crucial factor for compounds intended to access intracellular targets or cross the blood-brain barrier (BBB).

Polar surface area Membrane permeability ADME prediction

Preserved Hydrogen-Bond Donor Count for Pharmacophoric Interactions

Unlike many pyrrolo[2,3-d]pyrimidine derivatives that lose hydrogen-bond donor (HBD) capacity upon alkyl substitution, the 2,5-dimethyl derivative retains two HBDs (N1–H and N7–H) while possessing two hydrogen-bond acceptors (HBAs: the C4 carbonyl oxygen and N3) . This combination mirrors the HBD/HBA profile of the 5-methyl analog and differs from the 2-methyl analog only subtly. However, in the context of the CRF₁ receptor pharmacophore, the carbonyl at the 4-position serves as a critical HBA replacement for the sp²-nitrogen found in classical antagonists, and the N1–H/N7–H donors are essential for receptor binding [1]. The 2,5-dimethyl substitution maintains this donor-acceptor balance while fine-tuning lipophilicity (see Evidence Item 1).

Hydrogen bonding Pharmacophore Drug design

Distinct Target Class: CRF₁ Antagonism vs. JAK Kinase Inhibition

The pyrrolo[2,3-d]pyrimidin-4-one scaffold is employed in multiple therapeutic programs. However, the 2,5-dimethyl substitution pattern is specifically exploited in CRF₁ receptor antagonist design, as exemplified by JNJ-19567470 (which incorporates the 2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-4-yl core) . In contrast, the 4-amino-substituted pyrrolo[2,3-d]pyrimidine scaffold (e.g., tofacitinib) dominates JAK kinase inhibitor programs [1]. This divergence means that substituting the 2,5-dimethyl-4-one with a 4-amino analog would direct synthesis toward JAK inhibition rather than CRF₁ antagonism, fundamentally altering the biological application. The Aso et al. (2011) study demonstrated that several pyrrolo[2,3-d]pyrimidin-4-one derivatives achieve CRF₁ receptor binding with IC₅₀ values in the submicromolar range, and compound 16b (a 3,7-dimethyl-5-mesityl derivative) showed brain penetration upon oral administration in mice [2].

Target selectivity CRF1 receptor Kinase inhibitor scaffold

High-Fidelity Application Scenarios


CRF₁ Antagonist Library Synthesis for CNS Disorder Research

The compound serves as a core intermediate for constructing pyrrolo[2,3-d]pyrimidin-4-one-based CRF₁ receptor antagonists, following the pharmacophoric strategy validated by Aso et al. (2011) that uses the C4 carbonyl as a hydrogen-bond acceptor [1]. The 2,5-dimethyl substitution pattern is present in JNJ-19567470, a selective CRF₁ antagonist that blocks sodium lactate-induced panic-like responses in preclinical models . Researchers developing novel anxiolytic or antidepressant candidates can use this building block to generate focused libraries with reduced lipophilicity (XLogP 0.2) compared to mono-methyl analogs, potentially improving solubility and CNS drug-like properties.

Physicochemical Reference Standard for Method Development

With an XLogP of 0.2, TPSA of 57.3 Ų, two HBDs, and two HBAs [1], this compound provides a well-defined, drug-like small-molecule profile suitable for use as a physicochemical reference standard in chromatographic method development, solubility assays, and permeability studies. Its intermediate lipophilicity between the highly hydrophilic 7-deazahypoxanthine (LogP -0.70) and the more lipophilic 5-methyl analog (XLogP 0.9719) makes it a valuable calibrant for logD/pH profiling and PAMPA assays.

Selective Lead Optimization Scaffold Distinct from JAK Chemotypes

Medicinal chemistry programs aiming at non-kinase targets can use the 2,5-dimethyl-4-one scaffold to deliberately avoid the kinase inhibitor space dominated by 4-amino-pyrrolo[2,3-d]pyrimidines such as tofacitinib . This intentional structural differentiation reduces the likelihood of undesired kinase cross-reactivity while preserving the carbonyl HBA motif essential for CRF₁ receptor engagement [1]. Procurement of the 2,5-dimethyl variant specifically, rather than a generic pyrrolo[2,3-d]pyrimidin-4-one, ensures the correct substitution pattern for this chemical biology strategy.

Building Block for Deuterium-Labeled Internal Standards

The methyl groups at positions 2 and 5 provide convenient sites for deuterium labeling (e.g., CD₃ substitution) to generate stable isotope-labeled internal standards for quantitative bioanalysis of CRF₁ antagonists such as JNJ-19567470 . The low molecular weight (163.18 g/mol) and defined fragmentation pattern facilitate LC-MS/MS method development for preclinical pharmacokinetic studies.

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